2-((3-Fluorophenyl)thio)acetic acid

Physical organic chemistry Substituent effects Acid-base equilibria

Select 2-((3-Fluorophenyl)thio)acetic acid (CAS 331-55-5) when moderate (~2-fold) potency enhancement over unsubstituted phenyl is desired for hsEH inhibitor SAR. Its meta-fluorinated thioether scaffold occupies a distinct activity tier between baseline and 4-fluoro analogs, enabling selectivity-optimized lead development without maximal potency-linked off-target risks. Documented CNS utility (anticonvulsant, neuroprotective) and cardiovascular PPAR-alpha modulation broaden IP positioning beyond single-indication scaffolds. Also serves as an aryloxyacetic acid bioisostere for HPPD inhibitor agrochemical research with mesotrione-comparable Kᵢ values. Ideal for medicinal chemistry teams pursuing pharmacological profile redirection.

Molecular Formula C8H7FO2S
Molecular Weight 186.21 g/mol
CAS No. 331-55-5
Cat. No. B3041605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Fluorophenyl)thio)acetic acid
CAS331-55-5
Molecular FormulaC8H7FO2S
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SCC(=O)O)F
InChIInChI=1S/C8H7FO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyJDPSVGKEJKYOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Fluorophenyl)thio)acetic acid (CAS 331-55-5) — Arylthioacetic Acid Scaffold for R&D Procurement


2-((3-Fluorophenyl)thio)acetic acid (CAS 331-55-5; C₈H₇FO₂S; MW 186.20) is a meta-fluorinated arylthioacetic acid derivative characterized by a thioether linkage connecting a 3-fluorophenyl moiety to an acetic acid functional group . This compound belongs to the phenylthioacetic acid class, which serves as a privileged scaffold in medicinal chemistry [1]. The fluorinated aromatic ring modulates electronic properties and influences compound reactivity, while the thioacetic acid moiety provides a versatile handle for further synthetic elaboration . The compound functions primarily as a building block and synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and cardiovascular therapeutics [2].

2-((3-Fluorophenyl)thio)acetic acid Procurement: Why Generic Phenylthioacetic Acid Substitution Is Not Advisable


Substitution among phenylthioacetic acid derivatives without considering substitution pattern and heteroatom composition introduces substantial variability in physicochemical and biological performance. The position and electronic nature of substituents on the phenyl ring directly modulate the acid dissociation constant (pKa), with meta-fluorinated derivatives exhibiting distinct proton-transfer behavior compared to ortho- and para-substituted analogs [1]. Furthermore, isosteric replacement of oxygen by sulfur in the thioether linkage alters electron transmission through the Group VIB element, producing measurable differences in acid strength relative to phenoxyacetic acid counterparts [1]. Within biological contexts, the 3-fluorophenyl substitution pattern yields pharmacological profiles that diverge markedly from unsubstituted, 4-fluoro, or methoxy analogs — affecting both potency magnitude and activity spectrum [2][3]. These quantifiable differences preclude generic interchange and necessitate compound-specific evaluation.

2-((3-Fluorophenyl)thio)acetic acid — Quantitative Evidence Guide for Scientific Selection


Meta-Fluorination Modulates Acid Dissociation Constant Relative to Unsubstituted and Para-Substituted Phenylthioacetic Acids

The meta-fluorophenyl substitution in 2-((3-fluorophenyl)thio)acetic acid alters the acid dissociation constant (pKa) relative to unsubstituted phenylthioacetic acid. Within the (phenylthio)acetic acid series, electron-withdrawing substituents such as fluorine at the meta position modify the transmission of electronic effects through the sulfur atom to the carboxylic acid proton, resulting in quantifiable differences in acid strength compared to unsubstituted and para-substituted analogs [1]. This pKa modulation directly impacts the compound's ionization state at physiological pH and influences its partitioning behavior in biphasic systems.

Physical organic chemistry Substituent effects Acid-base equilibria

3-Fluorophenyl Substitution Produces 2-Fold Enhancement in hsEH Inhibitory Activity Versus 4-Fluorophenyl Analogs in Thiourea Derivatives

In a series of N,N′-disubstituted thioureas derived from fluorophenyl isothiocyanates, the 3-fluorophenyl-substituted derivatives exhibited a twofold increase in inhibitory activity against human soluble epoxide hydrolase (hsEH) compared to unsubstituted phenyl analogs [1]. Notably, the 4-fluorophenyl analogs produced a ninefold enhancement in the same assay system, indicating that fluorine substitution position critically determines potency magnitude. This demonstrates that the 3-fluoro substitution pattern occupies a distinct activity niche — more potent than unsubstituted but less potent than 4-fluoro — making compound selection based on substitution pattern essential for achieving desired potency ranges.

Medicinal chemistry Enzyme inhibition Fluorine substitution effects

Arylthioacetic Acid Scaffold (Bioisostere of Aryloxyacetic Acid) Yields HPPD Inhibitors with Ki = 0.021 μmol L⁻¹, Comparable to Mesotrione (Ki = 0.020 μmol L⁻¹)

The arylthioacetic acid scaffold, of which 2-((3-fluorophenyl)thio)acetic acid is a representative building block, serves as a sulfur bioisostere of the aryloxyacetic acid scaffold in the design of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors [1]. In a series of 69 synthesized compounds (A1–A30 and B1–B39), the most potent arylthioacetic acid derivatives (compound A11: Kᵢ = 0.021 μmol L⁻¹; compound B20: Kᵢ = 0.022 μmol L⁻¹) demonstrated enzyme inhibition constants comparable to the commercial herbicide mesotrione (Kᵢ = 0.020 μmol L⁻¹) [1]. Compound B34 displayed glasshouse herbicidal activity exceeding that of mesotrione [1].

Agrochemical discovery Herbicide development Bioisosterism HPPD inhibition

2-((3-Fluorophenyl)thio)acetic acid Serves as Key Intermediate in the Synthesis of CNS-Active Compounds and Cardiovascular Modulators Documented in Patent Literature

2-((3-Fluorophenyl)thio)acetic acid is explicitly documented as a synthetic intermediate in two distinct therapeutic areas. In CNS drug discovery, it serves as a precursor for compounds with potential anticonvulsant and neuroprotective properties, with the aromatic thioether scaffold contributing to metabolic stability and bioavailability enhancement . In cardiovascular research, phenylthioacetic acid derivatives (encompassing the 3-fluorophenyl substitution pattern) are claimed in patent literature for the treatment and/or prophylaxis of dyslipidaemias and arteriosclerosis via PPAR-alpha receptor modulation [1]. This dual therapeutic applicability distinguishes it from structurally similar analogs lacking the meta-fluorine substitution that imparts specific physicochemical and pharmacological properties.

Pharmaceutical intermediates CNS drug development Cardiovascular therapeutics

3-Fluoro Substitution Alters Pharmacological Profile from Neuroleptic to Central Depressant in Dibenzo[b,f]thiepin Series

In a comparative study of tricyclic neuroleptic metabolites, the 3-fluoro derivative (IV) of 10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin exhibited a pharmacological profile fundamentally distinct from both the parent compound (I, perathiepin) and the 3-methoxy analog (III) [1]. While III showed only mild tranquilizing activity, the 3-fluoro derivative IV lacked neuroleptic properties entirely but instead displayed potent central depressant effects with prolonged duration after oral administration [1]. This demonstrates that 3-fluorophenyl substitution qualitatively redirects pharmacological activity rather than merely modulating potency.

Neuropharmacology Structure-activity relationship Fluorine substitution CNS drug design

2-((3-Fluorophenyl)thio)acetic acid — Recommended Research and Industrial Application Scenarios


Lead Optimization in hsEH Inhibitor Programs Requiring Moderate Potency Enhancement

Investigators developing human soluble epoxide hydrolase (hsEH) inhibitors should prioritize 2-((3-fluorophenyl)thio)acetic acid as a building block when a moderate (~2-fold) potency enhancement over unsubstituted phenyl derivatives is desired. The 3-fluorophenyl substitution pattern provides a distinct activity tier between unsubstituted (baseline) and 4-fluorophenyl (9-fold enhancement) analogs, enabling fine-tuning of inhibitory activity without the maximal potency that may introduce off-target liabilities [1]. This compound is particularly suitable for SAR exploration where balanced potency and selectivity are prioritized over absolute inhibition strength.

HPPD Inhibitor Discovery Using Sulfur Bioisostere Scaffolds for Agrochemical Development

2-((3-Fluorophenyl)thio)acetic acid serves as a foundational building block for constructing arylthioacetic acid-based HPPD inhibitors in agrochemical research. The arylthioacetic acid scaffold (sulfur bioisostere of aryloxyacetic acid) has demonstrated enzyme inhibition constants (Kᵢ = 0.021–0.022 μmol L⁻¹) comparable to the commercial herbicide mesotrione (Kᵢ = 0.020 μmol L⁻¹) in Arabidopsis thaliana HPPD assays, with certain derivatives exhibiting superior glasshouse herbicidal activity [2]. Researchers pursuing novel herbicide chemotypes with freedom-to-operate advantages should employ this scaffold for lead generation and optimization.

Synthesis of CNS-Active Compounds with Altered Pharmacological Profiles via Fluorine Substitution

Medicinal chemistry teams developing CNS therapeutics should utilize 2-((3-fluorophenyl)thio)acetic acid when seeking to redirect pharmacological activity profiles rather than merely enhance potency. In the dibenzo[b,f]thiepin series, 3-fluoro substitution shifted activity from neuroleptic to central depressant effects with prolonged oral duration [3]. Additionally, this compound is explicitly documented as an intermediate for anticonvulsant and neuroprotective agent development, with the aromatic thioether scaffold contributing to metabolic stability . Researchers pursuing differentiation from existing neuroleptic scaffolds should evaluate 3-fluorophenylthioacetic acid-derived compounds.

Cardiovascular Drug Discovery Targeting PPAR-Alpha Modulation for Dyslipidaemia

Pharmaceutical research groups developing PPAR-alpha receptor modulators for cardiovascular indications (dyslipidaemias, arteriosclerosis) should consider 2-((3-fluorophenyl)thio)acetic acid as a key intermediate. Patent literature explicitly claims phenylthioacetic acid derivatives encompassing the 3-fluorophenyl substitution pattern for the treatment and/or prophylaxis of cardiovascular disorders [4]. The compound's dual documentation in both CNS and cardiovascular applications provides broader intellectual property positioning options compared to isomers with narrower patent coverage.

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